3-Bromo-4-phenoxybenzenesulfonamide
Description
3-Bromo-4-phenoxybenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a phenoxy substituent at the 4-position and a sulfonamide group attached to the benzene ring. Key features include:
- Bromine: A halogen atom at the 3-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.
- Phenoxy group: A bulky, lipophilic substituent that enhances membrane permeability but may reduce aqueous solubility.
- Sulfonamide: A polar functional group capable of hydrogen bonding, often associated with bioactivity in pharmaceuticals .
Properties
Molecular Formula |
C12H10BrNO3S |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
3-bromo-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C12H10BrNO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
InChI Key |
CDQCZZPHKFDTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-phenoxybenzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-phenoxybenzenesulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 3-Bromo-4-phenoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-4-phenoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential antibacterial and antitumor properties are explored for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Bromo-4-phenoxybenzenesulfonamide with structurally related brominated sulfonamides and derivatives:
Physicochemical Properties
- Lipophilicity: The phenoxy group in 3-Bromo-4-phenoxybenzenesulfonamide increases lipophilicity compared to analogs with polar groups like hydroxymethyl or carboxy . This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.
- Hydrogen Bonding: Sulfonamide groups in all listed compounds act as hydrogen-bond donors/acceptors, influencing crystal packing (as seen in hydrogen-bonding patterns in ) and binding to biological targets .
- Reactivity : Bromine facilitates halogen-specific reactions (e.g., cross-coupling), while substituents like hydroxymethyl or methylsulfonyl dictate further functionalization pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
